molecular formula C17H19F2NO3 B11647600 1-(3,4-difluorophenyl)-N-(3,4,5-trimethoxybenzyl)methanamine

1-(3,4-difluorophenyl)-N-(3,4,5-trimethoxybenzyl)methanamine

Cat. No.: B11647600
M. Wt: 323.33 g/mol
InChI Key: IPPWJESKTDEBME-UHFFFAOYSA-N
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Description

1-(3,4-difluorophenyl)-N-(3,4,5-trimethoxybenzyl)methanamine is an organic compound that belongs to the class of methanamines. This compound features a phenyl ring substituted with fluorine atoms and a benzyl group substituted with methoxy groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorophenyl)-N-(3,4,5-trimethoxybenzyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-difluoroaniline and 3,4,5-trimethoxybenzyl chloride.

    Reaction: The 3,4-difluoroaniline is reacted with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form the desired methanamine compound.

    Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures (50-80°C) for several hours.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-difluorophenyl)-N-(3,4,5-trimethoxybenzyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a catalyst such as palladium on carbon.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-N-(3,4,5-trimethoxybenzyl)methanamine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The methoxy groups can enhance lipophilicity, aiding in membrane permeability, while the fluorine atoms can influence binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-difluorophenyl)-N-(3,4,5-trimethoxyphenyl)methanamine: Similar structure but with a phenyl group instead of a benzyl group.

    1-(3,4-difluorophenyl)-N-(3,4-dimethoxybenzyl)methanamine: Similar structure but with fewer methoxy groups.

    1-(3,4-difluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine: Similar structure but with an ethanamine backbone.

Uniqueness

1-(3,4-difluorophenyl)-N-(3,4,5-trimethoxybenzyl)methanamine is unique due to the specific arrangement of fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H19F2NO3

Molecular Weight

323.33 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine

InChI

InChI=1S/C17H19F2NO3/c1-21-15-7-12(8-16(22-2)17(15)23-3)10-20-9-11-4-5-13(18)14(19)6-11/h4-8,20H,9-10H2,1-3H3

InChI Key

IPPWJESKTDEBME-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNCC2=CC(=C(C=C2)F)F

Origin of Product

United States

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